

## Spectroscopic comparison of 4-((Pyridin-2-yloxy)methyl)benzaldehyde and its precursors.

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Compound of Interest

4-((Pyridin-2yloxy)methyl)benzaldehyde

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# A Spectroscopic Guide to 4-((Pyridin-2-yloxy)methyl)benzaldehyde and Its Precursors

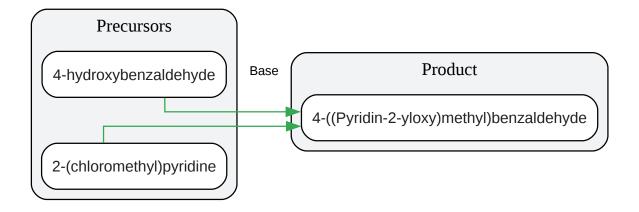
For Researchers, Scientists, and Drug Development Professionals

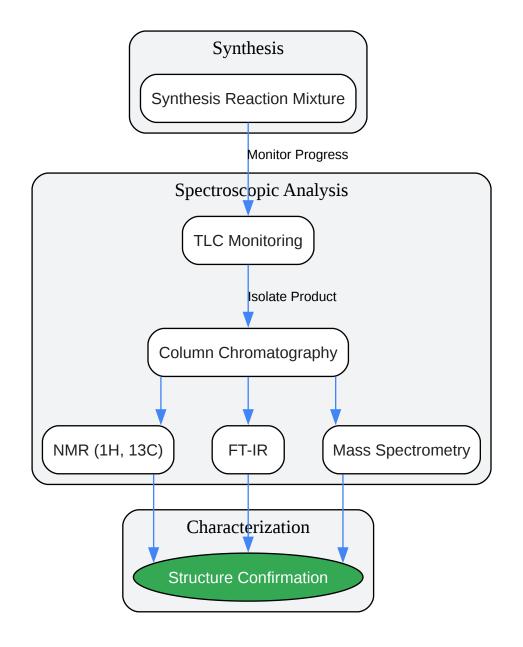
This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, **4-((Pyridin-2-yloxy)methyl)benzaldehyde**, and its key precursors, 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine. Understanding the distinct spectral characteristics of these compounds is crucial for synthesis monitoring, quality control, and characterization in various research and development applications, particularly in the pharmaceutical and agrochemical industries.[1][2]

### **Synthetic Pathway Overview**

The synthesis of **4-((Pyridin-2-yloxy)methyl)benzaldehyde** typically proceeds via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a suitable 2-pyridyl methyl halide, such as 2-(chloromethyl)pyridine. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, facilitating the nucleophilic attack on the electrophilic carbon of 2-(chloromethyl)pyridine.







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### References

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- 2. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 13C NMR [m.chemicalbook.com]
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